[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate
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Overview
Description
[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate: is a complex organic compound with the molecular formula C44H58O4 and a molecular weight of 650.93 g/mol. This compound is characterized by its unique structure, which includes two pentylcyclohexyl groups and two benzoate groups. It is typically found as a white to almost white powder or crystal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate involves multiple steps, including esterification and cyclohexylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. The compound is synthesized by reacting 4-(4-pentylcyclohexyl)benzoic acid with 2-phenylethanol in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a controlled environment to maintain the desired temperature and pressure. The product is then purified through recrystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl groups, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the benzoate groups into benzyl alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of advanced organic materials.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Cyclohexyl derivatives: Compounds such as cyclohexylbenzene and cyclohexylmethanol have similar cyclohexyl groups but differ in their overall structure.
Uniqueness: The uniqueness of [2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate lies in its combination of cyclohexyl and benzoate groups, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring specific structural characteristics.
Properties
Molecular Formula |
C44H58O4 |
---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C44H58O4/c1-3-5-8-12-33-16-20-35(21-17-33)37-24-28-40(29-25-37)43(45)47-32-42(39-14-10-7-11-15-39)48-44(46)41-30-26-38(27-31-41)36-22-18-34(19-23-36)13-9-6-4-2/h7,10-11,14-15,24-31,33-36,42H,3-6,8-9,12-13,16-23,32H2,1-2H3 |
InChI Key |
KTIVHFRVDVVCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)C5CCC(CC5)CCCCC |
Origin of Product |
United States |
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